Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate, typically involves condensation reactions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl thiophene-2-carboxylate: Similar structure but lacks the tetrahydrofuran-2-ylmethoxy group.
Thiophene-2-carboxylic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is unique due to the presence of both the tetrahydrofuran-2-ylmethoxy group and the ester group, which confer distinct chemical and biological properties .
Biological Activity
Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C12H14O3S |
Molecular Weight | 238.30 g/mol |
IUPAC Name | Methyl 4-(tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate |
Anticancer Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit key enzymes involved in cancer metabolism, such as fatty acid synthase (FASN) and mitochondrial enzymes . This inhibition leads to decreased lipid synthesis and altered energy metabolism in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that can trigger apoptosis .
- Cell Cycle Arrest : Studies suggest that thiophene compounds can cause cell cycle arrest at the G1/S or G2/M checkpoints, preventing cancer cell proliferation .
Study 1: Inhibition of Breast Cancer Cell Proliferation
In a controlled study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth. The study highlighted the compound's potential as a lead for developing new anticancer agents .
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the apoptotic pathways activated by thiophene derivatives. It was found that treatment with this compound led to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), thereby facilitating programmed cell death in tumor cells .
Comparative Analysis with Other Thiophene Derivatives
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 10 | Induces apoptosis via ROS generation |
C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) | 5 | FASN inhibitor |
Thiophene-based anticancer agent | <5 | Cell cycle arrest and apoptosis induction |
Properties
Molecular Formula |
C11H14O4S |
---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
methyl 4-(oxolan-2-ylmethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H14O4S/c1-13-11(12)10-5-9(7-16-10)15-6-8-3-2-4-14-8/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
ATEWUYOCJCGAJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2CCCO2 |
Origin of Product |
United States |
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